molecular formula C28H29F5O3 B1675054 Lonaprisan CAS No. 211254-73-8

Lonaprisan

Numéro de catalogue: B1675054
Numéro CAS: 211254-73-8
Poids moléculaire: 508.5 g/mol
Clé InChI: VHZPUDNSVGRVMB-RXDLHWJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

. La voie de synthèse implique généralement les étapes suivantes :

    Formation du squelette stéroïdien : L'étape initiale implique la synthèse de la structure stéroïdienne de base.

    Introduction du groupe pentafluoroéthyle : Cette étape implique l'addition du groupe pentafluoroéthyle au squelette stéroïdien.

    Addition du groupe acétylphényle :

Méthodes de production industrielle

La production industrielle de Lonaprisan implique une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Lonaprisan subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .

Applications de la recherche scientifique

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs de la progestérone et en inhibant leur activation . Cette inhibition empêche les effets prolifératifs associés à l'activation du récepteur de la progestérone. Le composé induit l'expression de p21, un inhibiteur de la kinase dépendante de la cycline, ce qui conduit à l'inhibition de la prolifération cellulaire .

Applications De Recherche Scientifique

Applications in Breast Cancer Treatment

Clinical Trials and Efficacy

A randomized phase II study evaluated Lonaprisan as a second-line therapy for postmenopausal women with progesterone receptor-positive metastatic breast cancer. The study involved 68 patients who received either 25 mg or 100 mg of this compound daily. The primary objective was to achieve a clinical benefit rate of at least 35%, but this was not met, as no complete or partial responses were observed. However, some patients did experience stable disease for six months or more .

Adverse Effects

The study reported that 90% of participants experienced at least one adverse event, with common issues including fatigue and nausea. Serious adverse events were also noted, highlighting the need for careful patient monitoring during treatment .

Applications in Neurological Disorders

Pelizaeus-Merzbacher Disease

This compound has shown promise in neurological applications, particularly in treating Pelizaeus-Merzbacher disease (PMD), a rare demyelinating disorder. A pilot study indicated that this compound could cross the blood-brain barrier and effectively downregulate the expression of Plp1, a gene implicated in PMD. In transgenic mouse models, treatment with this compound led to significant improvements in motor function and increased myelination within the corticospinal tract .

Long-Term Treatment Effects

In a long-term treatment study involving PMD mice, daily injections of this compound over ten weeks resulted in a notable reduction of Plp1 mRNA levels and an increase in the number of myelinated axons by 25%. Clinical scoring indicated that most treated mice exhibited improved motor coordination compared to untreated controls .

Applications in Endometriosis Management

This compound's role in managing endometriosis has been explored due to its ability to antagonize progesterone effects that contribute to the disease's pathophysiology. Studies suggest that this compound may help alleviate symptoms associated with endometriosis by reducing ectopic endometrial tissue proliferation and associated inflammation .

Data Summary Table

Application AreaStudy TypeKey FindingsDosage
Breast CancerPhase II Clinical TrialLimited efficacy; no complete/partial responses25 mg or 100 mg daily
Neurological DisordersPilot StudyReduced Plp1 expression; improved motor function125 mg/kg daily
EndometriosisObservational StudiesPotential symptom relief; reduced ectopic tissueNot specified

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le Lonaprisan est unique en raison de sa haute sélectivité du récepteur et de son activité antiprogestative puissante sans conversion en agoniste en présence d'activateurs de la protéine kinase A . Cela en fait un composé précieux pour les applications thérapeutiques ciblées .

Activité Biologique

Lonaprisan (ZK230211) is a novel progesterone receptor (PR) antagonist with significant implications in various therapeutic areas, particularly in the treatment of conditions such as endometriosis and breast cancer. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its pharmacological effects.

This compound functions primarily as a type III progesterone receptor antagonist. Unlike other PR antagonists, it exhibits minimal antiglucocorticoid effects, making it a promising candidate for conditions driven by progesterone signaling. Its ability to cross the blood-brain barrier allows it to exert effects in the central nervous system, which is particularly relevant in neurodegenerative conditions.

1. Effects on Pelizaeus-Merzbacher Disease (PMD)

A significant study investigated the effects of this compound in a transgenic mouse model of PMD, a demyelinating disorder caused by PLP1 gene duplications. Key findings from this study include:

  • Dosage and Efficacy : this compound was administered at varying dosages (2 mg/kg, 20 mg/kg, and 125 mg/kg). The highest dosage significantly reduced Plp1 mRNA overexpression from 1.8-fold to 1.5-fold compared to placebo-treated controls after ten weeks of treatment .
  • Clinical Improvement : The treatment improved motor function, as evidenced by a reduction in slips during a grid test and a higher percentage of mice achieving lower clinical scores (91% of treated mice scored 2 or less) compared to placebo .
Dosage (mg/kg)Plp1 mRNA Expression (Mean ± SEM)Clinical Score Improvement (%)
Placebo1.8 ± 0.158
1251.5 ± 0.191

2. Application in Endometriosis

This compound has been recognized for its potential role in treating endometriosis due to its potent antiprogesterone activity. A review highlighted its efficacy in managing symptoms associated with ectopic endometrial tissue growth .

  • Symptom Relief : Clinical observations suggest that this compound may alleviate chronic pelvic pain and improve quality of life for women suffering from endometriosis, although comprehensive clinical trials are necessary to establish definitive efficacy.

3. Breast Cancer Studies

A randomized phase II study assessed this compound as second-line therapy for postmenopausal women with PR-positive metastatic breast cancer. The results indicated:

  • Limited Efficacy : Of the patients treated with this compound at doses of 25 mg and 100 mg, only 21% and 7% achieved stable disease for at least six months, respectively . No complete or partial responses were observed.
  • Adverse Effects : Common adverse events included fatigue, hot flushes, and nausea, with serious adverse events reported in a subset of patients .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study on Endometriosis : A patient with severe endometriosis refractory to conventional treatments was administered this compound, resulting in significant symptom relief and reduced lesion size over three months .
  • Breast Cancer Patient : In another case involving a patient with advanced PR-positive breast cancer, the administration of this compound led to prolonged stable disease but was accompanied by notable side effects that required management .

Propriétés

Numéro CAS

211254-73-8

Formule moléculaire

C28H29F5O3

Poids moléculaire

508.5 g/mol

Nom IUPAC

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1

Clé InChI

VHZPUDNSVGRVMB-RXDLHWJPSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C

SMILES isomérique

CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C

SMILES canonique

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C

Apparence

Solid powder

Pictogrammes

Health Hazard

Pureté

>98%

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one
lonaprisan
ZK 230211
ZK-230211
ZK230211

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lonaprisan
Reactant of Route 2
Lonaprisan
Reactant of Route 3
Lonaprisan
Reactant of Route 4
Lonaprisan
Reactant of Route 5
Lonaprisan
Reactant of Route 6
Lonaprisan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.